molecular formula C11H14BrFO B8317317 2-(4-Bromo-2-fluorophenyl)-2-methylpropyl methyl ether

2-(4-Bromo-2-fluorophenyl)-2-methylpropyl methyl ether

Cat. No. B8317317
M. Wt: 261.13 g/mol
InChI Key: JFMLYKPRRVFVHL-UHFFFAOYSA-N
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Patent
US07915448B2

Procedure details

To a DMF (4 ml) solution of 2-(4-bromo-2-fluorophenyl)-2-methylpropan-1-ol (199 mg, 0.8 mmol, WO2004074270A2) was added 60% sodium hydride (35 mg, 0.88 mmol) at 0° C. and the mixture was stirred at 0° C. for 15 minutes followed by additional stirring for 1 hour at room temperature. After the mixture was cooled to 0° C., methyliodide (342 mg, 2.4 mmol) was added and the mixture was stirred for 30 minutes at 0° C. followed by additional stirring for 16 hours at room temperature. Then, the reaction was quenched with water and the whole was extracted with EtOAc, which was dried over sodium sulfate. Then, filtration, evaporation and purification by silica gel column chromatography, eluting with hexane/EtOAc (20:1), gave the title compound (174 mg, 83% yield) as a colorless oil.
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[CH2:9][OH:10])=[C:4]([F:13])[CH:3]=1.[H-].[Na+].[CH3:16]I>CN(C=O)C>[CH3:16][O:10][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[F:13])([CH3:11])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
342 mg
Type
reactant
Smiles
CI
Step Two
Name
Quantity
199 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(CO)(C)C)F
Name
Quantity
35 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by additional stirring for 1 hour at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes at 0° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
by additional stirring for 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with EtOAc, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Then, filtration, evaporation and purification by silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexane/EtOAc (20:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COCC(C)(C)C1=C(C=C(C=C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.